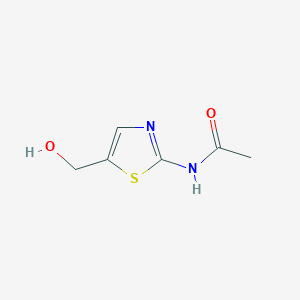

N-(5-(hydroxymethyl)thiazol-2-yl)acetamide

Description

The Thiazole (B1198619) Heterocycle as a Pivotal Scaffold in Chemical Biology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.govresearchgate.net Its presence in a wide array of natural and synthetic compounds underscores its versatility as a pharmacophore. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comijcce.ac.ir The thiazole moiety is a key component of vitamin B1 (thiamine), which is essential for neurological function. mdpi.com

The structural rigidity and electronic properties of the thiazole ring allow it to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. This ability to act as a scaffold for molecular recognition is a primary reason for its prevalence in drug discovery programs. The substitution pattern on the thiazole ring can be readily modified, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. For instance, the introduction of a hydroxymethyl group at the 5-position, as seen in N-(5-(hydroxymethyl)thiazol-2-yl)acetamide, can provide a site for hydrogen bonding, potentially enhancing its interaction with biological targets. rsc.org

Strategic Significance of Amide Linkages in Bioactive Molecules

The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology. Its remarkable stability and capacity to form hydrogen bonds are central to the structure and function of peptides and proteins. In the realm of small molecule drug design, the amide linkage is a favored structural unit for connecting different molecular fragments. nih.govresearchgate.net This is due to its conformational rigidity, which can help to pre-organize a molecule into a bioactive conformation, and its ability to participate in hydrogen bonding as both a donor and an acceptor.

The synthesis of amide bonds is a well-established and versatile transformation in organic chemistry, allowing for the modular assembly of complex molecules. The incorporation of an acetamide (B32628) group, as in the case of this compound, introduces a simple yet effective pharmacophoric element. The acetyl group can influence the molecule's solubility and electronic properties, while the N-H group provides a crucial hydrogen bond donor.

Contextualization of this compound within Thiazole-Acetamide Hybrid Structures

The combination of a thiazole ring and an acetamide group gives rise to a class of compounds known as thiazole-acetamide hybrids. These structures have been the subject of considerable research interest due to their potential as therapeutic agents. For example, various N-(thiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their biological activities. nih.govresearchgate.net Studies have shown that the nature and position of substituents on the thiazole ring can have a profound impact on the pharmacological profile of these compounds.

This compound can be viewed as a member of this broader family of thiazole-acetamide hybrids. The presence of the hydroxymethyl group at the 5-position is a key distinguishing feature. This functional group not only has the potential to engage in specific hydrogen bonding interactions but also offers a reactive handle for further chemical modification. For instance, the hydroxyl group could be derivatized to create prodrugs or to attach the molecule to a larger carrier system. The study of this compound and its analogues can therefore provide valuable insights into the structure-activity relationships of thiazole-acetamide hybrids and guide the design of new and more effective bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C6H8N2O2S/c1-4(10)8-6-7-2-5(3-9)11-6/h2,9H,3H2,1H3,(H,7,8,10) |

InChI Key |

JLUBQXZJDNTDRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)CO |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for N 5 Hydroxymethyl Thiazol 2 Yl Acetamide

Precursor Synthesis and Building Block Elaboration for Thiazole (B1198619) Annulation

The construction of the thiazole ring, a critical step in the synthesis of N-(5-(hydroxymethyl)thiazol-2-yl)acetamide, relies on the renowned Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This method classically involves the condensation of an α-haloketone with a thioamide. For the target molecule, the key precursors are thiourea and a functionalized three-carbon α-halocarbonyl compound that can provide the 5-(hydroxymethyl) moiety.

A common strategy involves starting with 1,3-dihydroxyacetone. This precursor can be selectively halogenated, typically brominated, to form 1-bromo-3-hydroxyacetone or its protected derivatives. Protecting the hydroxyl groups before halogenation can prevent unwanted side reactions and improve the selectivity of the process. The elaboration of these building blocks is crucial for ensuring the correct substitution pattern on the final thiazole ring.

Another approach involves the use of α-halogenated β-keto esters. These can be cyclized with thiourea to form 2-aminothiazole-5-carboxylates. nih.govorganic-chemistry.org The ester group at the 5-position then serves as a handle for further functionalization, which can be reduced in a subsequent step to the required hydroxymethyl group. The versatility of these precursors allows for the introduction of various substituents, making them valuable in combinatorial chemistry and drug discovery.

Regioselective Thiazole Ring Formation Approaches

Regioselectivity is paramount in the synthesis of asymmetrically substituted thiazoles like this compound. The Hantzsch synthesis and its variations provide a reliable method for controlling the placement of substituents on the thiazole nucleus. bepls.comnih.gov

The Hantzsch thiazole synthesis is the most direct and widely employed method for preparing 2-aminothiazole derivatives. nih.gov The reaction proceeds via the condensation of an α-haloketone with thiourea. The mechanism begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com This reaction is typically high-yielding and can be performed under relatively simple conditions. chemhelpasap.com

The choice of solvent and reaction conditions can influence the rate and outcome of the condensation. Ethanol is a commonly used solvent, and the reaction is often carried out at reflux temperature. The use of microwave irradiation has also been reported to accelerate the reaction, leading to shorter reaction times and improved yields. nih.gov

Table 1: Hantzsch Synthesis Conditions for 2-Aminothiazole Derivatives

| α-Haloketone | Thioamide/Thiourea | Catalyst/Conditions | Solvent | Yield |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Reflux, 30 min | Methanol | High |

| Ethyl bromopyruvate | Thioamides | - | - | Good |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid, Ultrasonic irradiation | Ethanol/Water | 79-90% |

There are two primary strategies for introducing the 5-hydroxymethyl group onto the thiazole ring:

Pre-functionalization Strategy: This approach utilizes a starting α-haloketone that already contains the hydroxymethyl group or a protected version of it. For instance, reacting 1-bromo-3-hydroxypropan-2-one (or its protected form) with thiourea directly yields 2-amino-5-(hydroxymethyl)thiazole. This method is efficient as it installs the desired functionality during the ring-forming step.

Post-functionalization Strategy: This strategy involves forming a 2-aminothiazole ring with a precursor functional group at the C5 position, which is later converted to the hydroxymethyl group. A common precursor is an ester group, leading to the formation of ethyl 2-aminothiazole-5-carboxylate. nih.gov This ester can then be selectively reduced to the corresponding primary alcohol using reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent. This multi-step approach offers flexibility for creating a library of derivatives.

Amide Bond Formation Mechanochemistry

The final step in the synthesis is the formation of the amide bond by acylating the 2-amino group of the thiazole intermediate. This transformation is a standard and well-documented reaction in organic synthesis. researchgate.net

The acylation of 2-amino-5-(hydroxymethyl)thiazole is typically achieved by reacting it with an acetylating agent. Common reagents for this purpose include acetyl chloride or acetic anhydride. mdpi.comnih.gov The reaction involves the nucleophilic attack of the exocyclic amino group of the thiazole on the electrophilic carbonyl carbon of the acetylating agent.

The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl if acetyl chloride is used) and to facilitate the reaction. nih.gov Pyridine is often used as both a solvent and a base. mdpi.com The resulting this compound can then be isolated and purified using standard techniques such as recrystallization or column chromatography. nih.govresearchgate.net

Optimizing the acylation step is crucial for maximizing the yield and purity of the final product. Several factors can be adjusted:

Acylating Agent: While acetyl chloride is highly reactive, acetic anhydride is often a milder and more manageable alternative.

Solvent: The choice of solvent can impact the solubility of the reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dry acetone are frequently used. mdpi.comnih.gov

Base/Catalyst: The selection of a base is critical. Pyridine, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) can be used to scavenge acid and catalyze the reaction. mdpi.comnih.gov Stoichiometric amounts of a catalyst like N-methylimidazole have also been shown to be effective, particularly when dealing with less soluble substrates. nih.gov

Temperature: The reaction is often performed at room temperature or with gentle heating to ensure completion without promoting side reactions. acs.org

Table 2: Reaction Parameters for Acylation of 2-Aminothiazoles

| 2-Aminothiazole Derivative | Acylating Agent | Base/Catalyst | Solvent | Conditions |

|---|---|---|---|---|

| 2-Aminothiazole | Acetyl chloride | - | Dry Acetone | Reflux, 2 hours |

| 2-Amino-4-phenylthiazole | Acyl halides | Pyridine | Dry Pyridine | - |

| 2-Amino-4-(pyrid-2-yl)thiazole | Benzoyl chloride | N-Methylimidazole | DCM | Room Temperature, 18 hours |

| General 2-aminothiazoles | Carboxylic acid derivatives | - | - | - |

Post-Synthetic Derivatization Pathways for the Hydroxymethyl Group

The hydroxymethyl group at the 5-position of the this compound core is a prime site for chemical modification, enabling the synthesis of a diverse library of analogues. Key derivatization pathways include oxidation, esterification, etherification, and halogenation.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of further chemical transformations. The oxidation of similar 4-methyl-5-hydroxymethyl thiazole to 4-methyl-thiazole-5-carbaldehyde has been achieved using various oxidizing agents. google.com Common reagents for such transformations include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and manganese dioxide (MnO₂). The choice of oxidant is crucial to prevent over-oxidation and ensure compatibility with the other functional groups on the thiazole ring. For instance, DMP is known to mediate the synthesis of thiazole-5-carbaldehydes from enaminones and potassium thiocyanate in a cascade reaction. researchgate.net

Esterification: The hydroxymethyl group readily undergoes esterification with a variety of carboxylic acids, anhydrides, or acyl chlorides to furnish the corresponding esters. These reactions are typically catalyzed by acids (e.g., sulfuric acid) or coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The synthesis of esters from alcohols is a well-established transformation in organic chemistry. organic-chemistry.org For example, a process for preparing an ester of 2-chloro-5-hydroxymethylthiazole involves reacting 2-chloro-5-chloromethylthiazole with a carboxylic acid salt. google.com This highlights a pathway that could be adapted for this compound. The resulting esters can serve as prodrugs or as intermediates for further functionalization.

Etherification: Ether derivatives can be prepared via Williamson ether synthesis, reacting the corresponding alkoxide of this compound with an alkyl halide. Alternatively, reductive etherification of the hydroxymethyl group is a plausible route. Studies on the reductive etherification of 5-hydroxymethylfurfural (HMF) to 2,5-bis(methoxymethyl)furan (BMMF) demonstrate the feasibility of such transformations on heterocyclic systems. rsc.org These methods open avenues for introducing a wide range of alkyl and aryl groups, thereby modulating the compound's physicochemical properties.

Halogenation: The hydroxymethyl group can be converted to a halomethyl group (chloromethyl or bromomethyl) using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halogenated intermediates are highly reactive and serve as valuable precursors for nucleophilic substitution reactions, allowing for the introduction of various functionalities such as amines, azides, and thiols. The synthesis of halogenated derivatives of thiazolo[5,4-d]thiazole via direct electrophilic aromatic substitution has been reported, indicating the reactivity of the thiazole ring system towards halogenation. udayton.eduudayton.eduresearchgate.net

The following table summarizes these derivatization pathways:

| Derivatization Pathway | Reagents and Conditions | Product Functional Group |

| Oxidation | PCC, CH₂Cl₂; or DMP, CH₂Cl₂; or MnO₂, CH₂Cl₂ | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |

| Esterification | R-COOH, DCC, DMAP; or (RCO)₂O, Pyridine | Ester (-CH₂OCOR) |

| Etherification | NaH, R-X, THF; or R-OH, Acid Catalyst | Ether (-CH₂OR) |

| Halogenation | SOCl₂, Pyridine; or PBr₃, Et₂O | Halomethyl (-CH₂X, where X = Cl, Br) |

Novel Synthetic Methodologies for Thiazole Derivatives Incorporating Hydroxymethyl and Amide Functionalities

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the construction of functionalized thiazole rings. These methodologies often focus on one-pot, multicomponent reactions that allow for the rapid assembly of complex molecules from simple starting materials.

A plausible and efficient route to this compound itself involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-5-(hydroxymethyl)thiazole. This can be achieved through the Hantzsch thiazole synthesis, by reacting a suitable α-haloketone or α-haloaldehyde derivative bearing a protected hydroxymethyl group with thiourea. The second step is the selective N-acetylation of the 2-amino group. A common method for this is the reaction with acetyl chloride or acetic anhydride in the presence of a base. nih.govpolyu.edu.hk

One-pot syntheses are particularly attractive for their operational simplicity and improved efficiency. A one-pot, three-component reaction for the synthesis of novel thiazole derivatives has been reported, demonstrating the potential for assembling the core structure in a single step. nih.govekb.eg While not specifically for this compound, these methodologies could potentially be adapted. For instance, a multicomponent reaction involving an α-halo-β-hydroxy ketone, thiourea, and an acetylating agent could theoretically provide a direct route to the target molecule.

Furthermore, the development of novel catalytic systems is paving the way for new synthetic routes. For example, carbodiimide-promoted condensation has been used for the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, showcasing a powerful method for amide bond formation in complex heterocyclic systems. njtech.edu.cnresearchgate.net

The following table outlines a comparison of a classical versus a potential novel synthetic approach:

| Synthetic Approach | Description | Advantages | Disadvantages |

| Classical Two-Step Synthesis | 1. Hantzsch synthesis of 2-amino-5-(hydroxymethyl)thiazole. 2. N-acetylation of the amino group. | Reliable, well-established procedures. | Multi-step, requires isolation of intermediates. |

| Potential One-Pot Multicomponent Synthesis | Condensation of an α-halo-β-hydroxy ketone, thiourea, and an acetylating agent in a single reaction vessel. | High atom economy, reduced waste, operational simplicity. | May require significant optimization of reaction conditions. |

Advanced Spectroscopic and Computational Characterization of N 5 Hydroxymethyl Thiazol 2 Yl Acetamide

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment

The definitive identification and purity verification of N-(5-(hydroxymethyl)thiazol-2-yl)acetamide rely on a suite of high-resolution spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable for its characterization. moldb.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular framework.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, characteristic signals would be expected for the amide proton (N-H), the protons of the hydroxymethyl group (-CH₂OH), the thiazole (B1198619) ring proton, and the methyl protons of the acetamide (B32628) group.

¹³C NMR: This analysis identifies the different carbon environments within the molecule. Distinct peaks would correspond to the carbonyl carbon of the acetamide, the carbons of the thiazole ring, the hydroxymethyl carbon, and the methyl carbon. In a study of a related compound, N-(5-iodo-4-phenylthiazol-2-yl)acetamide, the carbonyl carbon appeared at 168.8 ppm, while the methyl carbon was observed at 21.9 ppm. nih.gov Advanced 2D NMR techniques like HSQC and HMBC can further confirm the connectivity between protons and carbons. scielo.br

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. It provides a highly accurate mass-to-charge ratio, which can be used to validate the molecular formula, C₆H₈N₂O₂S. moldb.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. moldb.com By passing the compound through a column under high pressure, it can be separated from impurities. The purity is determined by comparing the area of the main peak in the chromatogram to the total area of all peaks.

The following table summarizes the key spectroscopic data for the characterization of this compound.

| Technique | Purpose | Expected Observations |

|---|---|---|

| ¹H NMR | Structural Elucidation | Signals for amide, hydroxymethyl, thiazole, and acetamide methyl protons. |

| ¹³C NMR | Structural Elucidation | Signals for carbonyl, thiazole ring, hydroxymethyl, and acetamide methyl carbons. |

| Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Accurate mass measurement corresponding to C₆H₈N₂O₂S (MW: 172.20). moldb.combldpharm.com |

| HPLC | Purity Assessment | A major peak indicating the percentage purity of the compound, often ≥98%. moldb.com |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a single crystal. This technique reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state. While crystallographic data for this compound itself is not publicly available, analysis of the closely related compound N-(thiazol-2-yl)acetamide (C₅H₆N₂OS) offers significant insight into the likely solid-state conformation. nih.govresearchgate.net

In the crystal structure of N-(thiazol-2-yl)acetamide, the compound crystallizes in a monoclinic space group with two independent molecules in the asymmetric unit. nih.govresearchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯N and C—H⋯O interactions, which link the molecules together. nih.govresearchgate.net It is highly probable that this compound would exhibit additional, strong O—H⋯O or O—H⋯N hydrogen bonds due to the presence of the hydroxymethyl group, further stabilizing its crystal lattice.

The crystallographic data for the analogous N-(thiazol-2-yl)acetamide is presented below.

| Parameter | Value for N-(thiazol-2-yl)acetamide nih.govresearchgate.net |

|---|---|

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0650 (12) |

| b (Å) | 11.3337 (8) |

| c (Å) | 7.0670 (5) |

| β (°) | 101.908 (10) |

| Volume (ų) | 1259.04 (16) |

| Z (Molecules/unit cell) | 8 |

Computational Chemistry and Molecular Modeling Investigations

Computational methods provide deep insights into the properties and potential behavior of molecules, complementing experimental data.

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational landscape of molecules. scielo.brresearchgate.net For this compound, DFT calculations can predict the most stable geometric conformations by analyzing the potential energy surface. This involves mapping the energy changes associated with the rotation around key single bonds, such as the C-N amide bond and the bonds connecting the hydroxymethyl group to the thiazole ring. scielo.br

Studies on similar tertiary amides have shown that a significant energy barrier can exist for rotation around the amide bond, leading to stable cis (E) and trans (Z) rotamers that can be observed in solution. scielo.brresearchgate.net Natural Bond Orbital (NBO) analysis can be employed to study charge delocalization and intramolecular interactions, such as the interaction between the nitrogen lone pair and the carbonyl group, which contributes to the planar character of the amide bond. researchgate.net In a related N-(thiazol-2-yl) benzamide, computational analysis revealed that attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen play a significant role in conformational preference. researchgate.net

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.org This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. Thiazole and acetamide moieties are present in numerous bioactive compounds, and derivatives have been docked against a variety of protein targets. nih.govresearchgate.net

For this compound, docking studies could be performed against enzymes implicated in various diseases. For instance, related acetamide compounds have been evaluated as potential inhibitors of neurodegenerative enzymes like monoamine oxidase (MAO) and cholinesterases (AChE, BChE). nih.gov The docking procedure involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov The hydroxymethyl group on the thiazole ring would be expected to form crucial hydrogen bond interactions, potentially enhancing binding affinity and selectivity for specific targets.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model reaction pathways and calculate the energetics of transition states and intermediates, thereby elucidating reaction mechanisms. mdpi.com For instance, the synthesis of this compound or its subsequent reactions could be modeled to understand the most favorable pathway.

A computational study on the decomposition of related N-diacetamides using DFT identified a mechanism involving a six-membered transition state. mdpi.com By calculating the activation energies for different possible pathways, researchers can predict which mechanism is kinetically favored. This approach provides a molecular-level understanding that is often difficult to obtain through experimental means alone and can be used to optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.org For derivatives of this compound, a QSAR study would involve synthesizing a library of related molecules with varied substituents and measuring their biological activity against a specific target.

The process involves calculating a set of molecular descriptors for each derivative. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. imist.ma Statistical methods, like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a mathematical model that relates these descriptors to the observed activity. semanticscholar.orgimist.ma A validated QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds and prioritizing synthetic efforts.

In Vitro Biological Activities and Mechanistic Pathways of N 5 Hydroxymethyl Thiazol 2 Yl Acetamide

Antimicrobial Efficacy Assessments (In Vitro)

The thiazole (B1198619) scaffold is a key pharmacophore in many compounds exhibiting antimicrobial properties. mdpi.com This is often attributed to the presence of the sulfur and nitrogen atoms within the ring, which can interact with various biological targets in microorganisms. mdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into bacterial and fungal cell membranes. mdpi.com

Disclaimer: The following data pertains to structurally related thiazole derivatives and not specifically to N-(5-(hydroxymethyl)thiazol-2-yl)acetamide.

Thiazole-containing compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed moderate to good antibacterial activity. nih.gov Another study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives revealed potent activity against multiple bacterial strains, with one derivative showing a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. rsc.org Furthermore, acetamide (B32628) substituted thiazole derivatives have displayed potent activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. biointerfaceresearch.com

| Related Compound Class | Bacterial Strain(s) | Observed Activity (MIC/Zone of Inhibition) | Reference(s) |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Gram-positive and Gram-negative bacteria | Moderate to good activity | nih.gov |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | MIC: 3.9 μg/mL | rsc.org |

| Acetamide substituted thiazoles | E. coli, S. aureus, B. subtilis | Potent activity | biointerfaceresearch.com |

| 2-Mercaptobenzothiazole acetamide derivatives | S. aureus, K. pneumonia | Significant activity, comparable to levofloxacin | nih.gov |

Disclaimer: The following data pertains to structurally related thiazole derivatives and not specifically to this compound.

The antifungal potential of thiazole derivatives is also well-documented. nih.gov For example, a series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system exhibited very high activity against Candida spp., with minimum inhibitory concentration (MIC) values ranging from 0.008 to 7.81 µg/mL, which was comparable or even superior to nystatin. researchgate.net Another study on new thiazole-piperazine derivatives found significant antifungal activity, particularly against Candida parapsilosis. semanticscholar.org

| Related Compound Class | Fungal Strain(s) | Observed Activity (MIC) | Reference(s) |

| Thiazole derivatives with a cyclopropane system | Candida spp. | 0.008–7.81 µg/mL | researchgate.net |

| Thiazole-piperazine derivatives | Candida parapsilosis | Significant activity | semanticscholar.org |

| Thiazolidin-4-one derivatives | C. albicans | Moderate to high activity | nanobioletters.com |

Disclaimer: The following mechanistic insights are based on studies of structurally related thiazole derivatives and may not be directly applicable to this compound.

The mechanisms through which thiazole derivatives exert their antimicrobial effects are varied. One proposed mechanism for antibacterial action is the inhibition of the MurB enzyme in E. coli, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov For antifungal activity, inhibition of the enzyme 14α-lanosterol demethylase is a probable mechanism. nih.gov This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. The disruption of the fungal cell wall structure and/or the cell membrane is another suggested mode of action for certain thiazole derivatives. researchgate.netscispace.com

Anticancer Potential Evaluation (In Vitro)

The thiazole ring is a core structure in several clinically approved anticancer drugs, highlighting its importance in the development of new cancer therapies. researchgate.net Thiazole derivatives have been shown to inhibit various enzymes and pathways critical for cancer cell survival and proliferation. researchgate.net

Disclaimer: The following data pertains to structurally related thiazole and acetamide derivatives and not specifically to this compound.

Numerous studies have demonstrated the cytotoxic effects of thiazole-based compounds against a range of cancer cell lines. For example, a novel series of thiazole derivatives showed potent antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with one compound exhibiting an IC50 value of 2.57 ± 0.16 µM in MCF-7 cells. mdpi.com Another study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives reported potent cytotoxic activity against HeLa (cervical cancer) and U87 (glioblastoma) cell lines, with the most active compound showing an IC50 of 1.3±0.14 µM against HeLa cells. ijcce.ac.ir Furthermore, new thiazole and thiadiazole derivatives bearing an acetanilide (B955) moiety displayed strong cytotoxic effects on HepG2, MCF-7, HCT-116 (colorectal carcinoma), and PC-3 (prostate cancer) cell lines. nih.gov

| Related Compound Class | Cancer Cell Line(s) | Observed Cytotoxicity (IC50) | Reference(s) |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | 2.57 ± 0.16 µM (MCF-7) | mdpi.com |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamides | HeLa, U87 | 1.3 ± 0.14 µM (HeLa) | ijcce.ac.ir |

| Thiazole and thiadiazole derivatives with acetanilide moiety | HepG2, MCF-7, HCT-116, PC-3 | 7.22 ± 0.65 µg/mL (MCF-7) | nih.gov |

| Thiazole-2-acetamide derivatives | Four different cancer cell lines | Average GI50 values of 6, 7, and 8 μM | nih.gov |

Disclaimer: The following information on molecular targets and pathways is based on studies of structurally related thiazole derivatives and may not be directly applicable to this compound.

The anticancer activity of thiazole derivatives is often linked to their ability to interfere with critical cellular processes. One of the key targets is tubulin polymerization. nih.gov By inhibiting the formation of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis. nih.gov Some thiazole derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Another important molecular target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com Inhibition of VEGFR-2 can thus suppress tumor growth. mdpi.com

Furthermore, some thiazole-containing compounds have been found to induce apoptosis through the modulation of apoptotic proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov Some derivatives have also been shown to activate caspases, which are key executioner enzymes in the apoptotic cascade. ijcce.ac.irnih.gov Certain thiazole derivatives have also been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov

Receptor Binding and Modulation Studies (In Vitro)

Comprehensive in vitro studies to fully characterize the receptor binding profile of this compound are currently limited in the public domain. However, research on structurally related thiazole-containing compounds can provide valuable insights into potential biological targets.

For instance, studies on various N-(thiazol-2-yl)-benzamide analogs have revealed their activity as modulators of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. While these analogs are not identical to this compound, this research highlights the potential for the thiazole scaffold to interact with ion channels. Further investigation is required to determine if this compound exhibits similar activity at ZAC or other ion channels.

The broader family of thiazole derivatives has been explored for a wide range of biological activities, suggesting potential interactions with various receptor types. However, specific receptor binding assays and affinity studies for this compound have not yet been reported in the available scientific literature.

To provide a clear understanding of the current state of research, the following table summarizes the lack of specific binding data for this compound.

| Receptor Target | Binding Affinity (Ki/IC50/EC50) | Functional Activity | Reference |

|---|---|---|---|

| Specific Receptor Targets | Data not available | Data not available | N/A |

Future research should prioritize comprehensive screening of this compound against a panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to identify its primary molecular targets.

Detailed mechanistic studies are crucial to understanding the cellular effects of this compound. At present, there is a scarcity of published research specifically detailing the intracellular signaling pathways modulated by this compound.

Drawing parallels from related thiazole compounds, potential mechanistic pathways could involve the modulation of key signaling cascades implicated in inflammation, cell proliferation, and apoptosis. For example, some thiazole derivatives have been shown to influence pathways regulated by MAP kinases (MAPK), NF-κB, and PI3K/Akt. However, it is imperative to conduct specific studies to confirm whether this compound engages these or other pathways.

The following table underscores the absence of specific mechanistic data for the compound of interest.

| Mechanistic Pathway | Effect of this compound | Key Molecular Readouts | Reference |

|---|---|---|---|

| Specific Cellular Pathways | Data not available | Data not available | N/A |

Further research employing techniques such as Western blotting, reporter gene assays, and transcriptomic analysis will be instrumental in mapping the precise mechanistic pathways affected by this compound. Such studies will be fundamental in elucidating its mode of action and potential therapeutic applications.

N 5 Hydroxymethyl Thiazol 2 Yl Acetamide As a Molecular Scaffold and Chemical Probe

Utilization in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The design of such probes often requires a scaffold that can be readily modified to incorporate reporter tags, reactive groups, or other functionalities without compromising its binding affinity for a target protein. While direct evidence for the use of N-(5-(hydroxymethyl)thiazol-2-yl)acetamide as a chemical probe is not extensively documented in publicly available literature, its structural components suggest its potential in this arena. The hydroxymethyl group at the 5-position of the thiazole (B1198619) ring serves as a convenient handle for chemical modification, allowing for the attachment of fluorophores, biotin tags, or photoaffinity labels.

The thiazole core itself is a well-established pharmacophore present in numerous biologically active compounds, increasing the likelihood that derivatives of this scaffold will interact with specific biological targets. The development of chemical probes from this scaffold would enable researchers to investigate the function, localization, and interactions of target proteins within a cellular context, thereby providing valuable insights into disease mechanisms.

Scaffold Exploration in Diverse Medicinal Chemistry Programs

The 2-aminothiazole core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov The N-acetylation of the 2-amino group, as seen in this compound, can modulate the compound's physicochemical properties and its interaction with biological targets.

Medicinal chemistry programs frequently explore variations of such scaffolds to optimize potency, selectivity, and pharmacokinetic profiles. The thiazole ring is known to participate in various non-covalent interactions with protein targets, including hydrogen bonding and π-stacking. The acetamide (B32628) group can also act as a hydrogen bond donor and acceptor. The hydroxymethyl group offers an additional point for interaction or for further chemical elaboration to explore the binding pocket of a target protein.

Below is a table summarizing the therapeutic areas where the 2-aminothiazole scaffold has been successfully employed, highlighting the potential for this compound to serve as a starting point for new drug discovery efforts.

| Therapeutic Area | Examples of 2-Aminothiazole-Containing Drugs |

| Oncology | Dasatinib, Dabrafenib |

| Inflammation | Meloxicam, Famotidine |

| Infectious Diseases | Cefdinir, Sulfathiazole |

| Neurological Disorders | Pramipexole |

Design of Analogs for Target Identification and Validation (In Vitro)

The process of identifying and validating new drug targets is a critical step in drug discovery. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of a series of related compounds (analogs), are fundamental to this process. nih.govresearchgate.net The this compound scaffold provides a versatile platform for the systematic design of such analogs.

Modifications can be introduced at several positions:

The hydroxymethyl group: This group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to an ether to probe for specific interactions within a binding site.

The acetamide group: The acetyl group can be replaced with other acyl groups of varying size and electronic properties to explore the impact on target binding.

The thiazole ring: While modifications to the core ring are more synthetically challenging, substitution at the 4-position is a common strategy in thiazole chemistry.

By systematically altering these functional groups and evaluating the in vitro activity of the resulting analogs against a panel of biological targets, researchers can identify key structural features required for potency and selectivity. This information is invaluable for both identifying the specific molecular target of a bioactive compound and for designing more potent and selective second-generation inhibitors.

The following table illustrates a hypothetical SAR study based on the this compound scaffold.

| Analog | Modification | Rationale for Design |

| 1 | Oxidation of hydroxymethyl to aldehyde | Investigate the role of a hydrogen bond acceptor |

| 2 | Esterification of hydroxymethyl with benzoic acid | Explore potential for π-stacking interactions |

| 3 | Replacement of acetyl with a cyclopropylcarbonyl group | Introduce conformational rigidity |

| 4 | Substitution at the 4-position with a methyl group | Probe for steric tolerance in the binding pocket |

Application in High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large collections of chemical compounds to identify "hits" with desired biological activity. news-medical.netnih.gov Compound libraries for HTS are designed to be structurally diverse to maximize the chances of finding a hit for a wide range of biological targets.

The inclusion of fragment-sized molecules containing privileged scaffolds like the thiazole ring is a common strategy in the design of HTS libraries. nih.gov While there is no specific public data confirming the presence of this compound in commercially available screening libraries, its drug-like properties and the established biological relevance of the 2-acetamidothiazole scaffold make it a suitable candidate for inclusion.

The reactivity and potential for non-specific interactions of thiazole-containing compounds are important considerations in HTS campaigns. nih.gov However, a well-designed screening cascade can help to identify and eliminate false positives, allowing researchers to focus on compounds with a clear mechanism of action. nih.gov The identification of N-(thiazol-2-yl)acetamide derivatives as hits in HTS campaigns has been reported for various targets, underscoring the value of this scaffold in initiating drug discovery projects. nih.govnih.gov

Future Research Directions and Translational Perspectives for N 5 Hydroxymethyl Thiazol 2 Yl Acetamide

Innovations in Green Chemistry Synthesis and Scalability

The chemical synthesis of N-(5-(hydroxymethyl)thiazol-2-yl)acetamide and its derivatives is an area ripe for innovation, particularly through the lens of green chemistry. Traditional synthetic routes for thiazoles often rely on hazardous reagents and solvents, generating significant chemical waste. nih.gov Future research should prioritize the development of environmentally benign and scalable synthetic methodologies.

Key areas for innovation include:

Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various thiazole (B1198619) derivatives. nih.gov Their application to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

Green Catalysts: The exploration of reusable and non-toxic catalysts, such as chitosan-based biocatalysts or magnetic nanoparticles like NiFe2O4, presents a promising avenue. nih.govmdpi.com These catalysts can facilitate efficient synthesis while minimizing environmental impact and allowing for easy recovery and recycling.

Eco-Friendly Solvent Systems: Replacing hazardous organic solvents with greener alternatives like water, ethanol-water mixtures, or deep eutectic solvents is a critical aspect of green synthesis. researchgate.netnih.gov Research into the solubility and reactivity of starting materials for this compound in such solvents is warranted. One-pot synthesis protocols, where multiple reaction steps are carried out in a single vessel, can further enhance the efficiency and sustainability of the process by reducing the need for intermediate purification steps. mdpi.com

Scalability Considerations:

For any promising therapeutic candidate, the ability to scale up its synthesis is paramount. Future synthetic strategies for this compound must be designed with scalability in mind, ensuring that the green chemistry principles adopted in the laboratory can be translated to an industrial setting without compromising yield or purity. Modular synthetic approaches that allow for the easy diversification of the core structure could also facilitate the rapid generation of analog libraries for further biological evaluation. mdpi.com

Advanced Computational and Data Science Applications in Rational Design

The rational design of novel analogs of this compound can be significantly accelerated and refined through the application of advanced computational and data science techniques. These in silico methods allow for the prediction of physicochemical properties, biological activity, and potential off-target effects, thereby streamlining the drug discovery process.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure of thiazole derivatives and their biological activity, QSAR models can be developed to predict the potency of new analogs. nih.govnih.gov For this compound, QSAR studies could help in identifying key structural features that contribute to its desired biological effects.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and interaction patterns of this compound and its analogs with specific biological targets. mdpi.comacs.orgnih.govnih.gov This information is invaluable for understanding the mechanism of action and for designing new molecules with enhanced target specificity.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in early-stage drug discovery. nih.gov Data science and machine learning models can be trained on existing data for thiazole compounds to predict the ADMET profile of novel this compound analogs, helping to prioritize compounds with favorable pharmacokinetic properties.

The integration of these computational tools can create a powerful feedback loop, where in silico predictions guide the synthesis of a smaller, more focused library of compounds for in vitro testing, and the experimental results are then used to refine the computational models.

Structure-Based Design of Novel Bioactive Analogs with Enhanced Selectivity (In Vitro)

Building upon the insights gained from computational studies, the next logical step is the structure-based design and in vitro evaluation of novel bioactive analogs of this compound. The goal is to systematically modify the parent structure to enhance its biological activity and selectivity towards a specific therapeutic target.

Strategies for Analog Design and Evaluation:

Modification of the 5-hydroxymethyl group: This functional group is a key site for modification. It can be oxidized to an aldehyde or carboxylic acid, esterified, or replaced with other functional groups to probe its role in target binding and to modulate physicochemical properties such as solubility and lipophilicity.

Variation of the 2-acetamido group: The acetyl group can be replaced with other acyl groups of varying chain length, branching, or aromaticity to explore the impact on biological activity. nih.gov The amide linkage itself can also be modified.

Substitution on the thiazole ring: Although the 4-position is unsubstituted in the parent compound, the introduction of small alkyl or other functional groups could influence the electronic properties and steric profile of the molecule, potentially leading to improved activity.

In Vitro Evaluation:

A crucial component of this research direction is the robust in vitro evaluation of the newly synthesized analogs. This would involve a battery of assays to determine their biological activity, such as:

Antiproliferative assays against a panel of cancer cell lines to identify potential anticancer agents. nih.govnih.gov

Enzyme inhibition assays to assess their potency against specific enzymes implicated in disease pathways.

Antimicrobial assays against a range of bacterial and fungal strains to explore their potential as anti-infective agents. mdpi.com

The structure-activity relationship (SAR) data generated from these in vitro studies will be essential for understanding how different structural modifications influence biological activity and for guiding the design of the next generation of more potent and selective analogs. mdpi.commdpi.com

Integration with Omics Technologies for Comprehensive Pathway Delineation

To gain a deeper understanding of the mechanism of action of this compound and its bioactive analogs, the integration of "omics" technologies is a powerful and necessary future direction. These high-throughput approaches can provide a global view of the molecular changes that occur in cells upon treatment with the compound, helping to identify its primary targets and the broader biological pathways it modulates.

Key Omics Approaches:

Proteomics: Chemical proteomics approaches, such as affinity-based methods or stable isotope labeling with amino acids in cell culture (SILAC), can be employed to identify the direct protein targets of this compound within a complex cellular environment. mdpi.com This is crucial for elucidating its mechanism of action and potential off-target effects.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells treated with the compound, transcriptomics can reveal the downstream signaling pathways that are affected. This can provide valuable clues about the compound's biological function and its potential therapeutic applications.

Metabolomics: This technology focuses on the global analysis of small-molecule metabolites in a biological system. Metabolomics studies can reveal how this compound perturbs cellular metabolism, which can be particularly relevant for diseases with a metabolic basis, such as cancer.

Genomics: While less common for small molecule pathway delineation, genomic approaches can be used to identify genetic factors that may influence sensitivity or resistance to the compound.

The integration of data from these different omics platforms can provide a comprehensive and systems-level understanding of the biological effects of this compound. This knowledge is not only critical for its further development as a therapeutic agent but can also uncover novel biomarkers for patient stratification and for monitoring treatment response. mdpi.commdpi.com

Q & A

Q. How to investigate off-target effects in complex biological systems?

- Methodological Answer :

- Chemoproteomics : Use activity-based probes (ABPs) to map interactomes in cell lysates .

- Phenotypic Screening : High-content imaging (e.g., Cell Painting) to detect morphological changes .

- CRISPR Knockout : Validate target specificity by deleting putative targets (e.g., EGFR) in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.